molecular formula C28H20N2 B8543280 N-(diphenylmethylene)-2-phenylquinolin-6-amine

N-(diphenylmethylene)-2-phenylquinolin-6-amine

Cat. No. B8543280
M. Wt: 384.5 g/mol
InChI Key: ARRLJOACNDKENY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(diphenylmethylene)-2-phenylquinolin-6-amine is a useful research compound. Its molecular formula is C28H20N2 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(diphenylmethylene)-2-phenylquinolin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(diphenylmethylene)-2-phenylquinolin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(diphenylmethylene)-2-phenylquinolin-6-amine

Molecular Formula

C28H20N2

Molecular Weight

384.5 g/mol

IUPAC Name

1,1-diphenyl-N-(2-phenylquinolin-6-yl)methanimine

InChI

InChI=1S/C28H20N2/c1-4-10-21(11-5-1)26-18-16-24-20-25(17-19-27(24)30-26)29-28(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-20H

InChI Key

ARRLJOACNDKENY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)N=C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 20 mL microwave tube was charged cesium carbonate (0.440 mL, 5.50 mmol), palladium(II)acetate (0.018 g, 0.079 mmol), and 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (0.068 g, 0.118 mmol) in dioxane (6.0 mL) to give a yellow suspension. The mixture was stirred for 10 minutes and then triethylamine (0.016 mL, 0.118 mmol) was added. The solution was stirred for another 10 minutes; and then 6-bromo-2-phenylquinoline (1.1168 g, 3.93 mmol) and benzophenone imine (0.791 mL, 4.72 mmol) were added as a solution in dioxane (6.0 mL). The mixture was heated at 100° C. overnight. The mixture was cooled to room temperature and dilute with ethyl acetate. The organics were washed 2×100 mL with water, dried over magnesium sulfate, filtered, and concentrated onto silica gel. The reaction was purified by flash chromatography using an Argonaut Flashmaster Solo, 20 g column (10% ethyl acetate:hexanes for 30 min) to afford a yellow oil. (ESI(+)) m/e 385.0 (M+H)+.
Quantity
0.44 mL
Type
reactant
Reaction Step One
Quantity
0.068 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.018 g
Type
catalyst
Reaction Step One
Quantity
0.016 mL
Type
reactant
Reaction Step Two
Quantity
1.1168 g
Type
reactant
Reaction Step Three
Quantity
0.791 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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